molecular formula C11H13FN2O2 B1476550 6-(4-Fluoropiperidin-1-yl)nicotinic acid CAS No. 2002017-19-6

6-(4-Fluoropiperidin-1-yl)nicotinic acid

Cat. No. B1476550
CAS RN: 2002017-19-6
M. Wt: 224.23 g/mol
InChI Key: WVFIWAAOZJFWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluoropiperidin-1-yl)nicotinic acid, also known as 6-FNA, is a synthetic molecule with a fluorinated piperidine ring that has been developed as a research tool for studying the nicotinic receptor system. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is involved in the transmission of information between neurons. 6-FNA has been studied for its potential therapeutic applications, as well as its potential as a tool for research into the biochemical and physiological effects of nicotinic receptor activation.

Scientific Research Applications

Receptor Identification and Mechanism of Action

6-(4-Fluoropiperidin-1-yl)nicotinic acid, as a derivative of nicotinic acid, plays a role in mediating lipid metabolism through specific receptor interactions. The identification of receptors such as PUMA-G in mice and HM74 in humans has been crucial in understanding the anti-lipolytic effect of nicotinic acid on adipose tissue. This action involves the inhibition of hormone-sensitive triglyceride lipase, leading to decreased lipolysis and lower plasma levels of free fatty acids and triglycerides. The interaction with the G-protein-coupled receptor (GPR109A) expressed in adipocytes and immune cells highlights a mechanism that goes beyond lipid metabolism, potentially involving anti-inflammatory effects beneficial for treating atherosclerosis and other diseases (Tunaru et al., 2003).

Industrial Production and Environmental Considerations

The production of nicotinic acid and its derivatives, including 6-(4-Fluoropiperidin-1-yl)nicotinic acid, is significant for pharmaceutical applications. Research into ecological methods for producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine aims at meeting the needs of green chemistry. These methods focus on minimizing environmental impact, especially concerning the management of by-products like nitrous oxide, which has a substantial greenhouse effect (Lisicki et al., 2022).

Catalysis and Chemical Synthesis

In the realm of chemical synthesis, derivatives of nicotinic acid, including 6-(4-Fluoropiperidin-1-yl)nicotinic acid, serve as important intermediates. For example, efficient N-arylation catalyzed by a copper(I) complex with nicotinic acid as a ligand showcases the utility of these compounds in promoting various reactions under mild conditions. This highlights their role in advancing synthetic methodologies for producing complex organic molecules (Liu et al., 2010).

Pharmaceutical and Therapeutic Applications

Nicotinic acid and its derivatives, through their interaction with specific receptors like GPR109A, have shown potential in treating dyslipidemia and atherosclerosis. The mechanism involves not only the modulation of lipid levels but also anti-inflammatory effects on immune cells. Such findings suggest that derivatives of nicotinic acid could be instrumental in developing new therapeutic strategies for cardiovascular diseases and other conditions characterized by inflammation and lipid dysregulation (Lukasova et al., 2011).

properties

IUPAC Name

6-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFIWAAOZJFWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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